13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
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Overview
Description
The compound 13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic molecule characterized by its unique tetracyclic structure. This compound features a combination of sulfur, oxygen, and nitrogen atoms within its framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene typically involves multi-step organic reactions. One common approach is the nickel-catalyzed tandem reaction involving cyclic esterification and C–S bond formation . This method starts with 3-(2-hydroxy-phenyl)-acrylic acids and 2-halide-benzenethiols, leading to the formation of the desired tetracyclic structure under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the structure can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, leading to the formation of amines.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its tetracyclic structure provides a platform for exploring new synthetic methodologies.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. Its sulfur and nitrogen atoms can form hydrogen bonds and other interactions with proteins and nucleic acids.
Medicine
The compound’s potential medicinal properties are being investigated, particularly its ability to interact with biological targets. Its unique structure may offer new avenues for drug development.
Industry
In the industrial sector, the compound’s stability and reactivity make it a candidate for use in materials science and catalysis. Its ability to undergo various chemical transformations can be harnessed in the production of fine chemicals.
Mechanism of Action
The mechanism by which 13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the structure can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 4,4-dimethyl-8-phenyl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Uniqueness
The uniqueness of 13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene lies in its specific combination of functional groups and tetracyclic structure. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C27H23N3OS2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C27H23N3OS2/c1-27(2)13-19-20(14-31-27)22(18-11-7-4-8-12-18)30-25-21(19)23-24(33-25)26(29-16-28-23)32-15-17-9-5-3-6-10-17/h3-12,16H,13-15H2,1-2H3 |
InChI Key |
FQBWQRZICBFDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)SCC5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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